N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group, a sulfone (5,5-dioxido) moiety, and an oxalamide linker with a butyl chain. This structure combines heterocyclic, aromatic, and sulfonamide functionalities, which are often associated with biological activity, particularly in medicinal chemistry and agrochemical applications . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to target proteins, while the sulfone group contributes to metabolic stability .
Properties
IUPAC Name |
N-butyl-N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBZFPOZRSJIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thieno ring and subsequent functionalization with the butyl and chlorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxalamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activity
Scientific Research Applications
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thieno[3,4-c]pyrazol-3-yl oxalamides. Key structural analogs and their distinguishing features are discussed below:
Substituent Variations on the Aromatic Ring
- N1-butyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Difference: Replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. Data: Fluorinated analogs often exhibit improved metabolic stability but reduced lipophilicity compared to chlorinated counterparts .
- N1-(3-Methoxypropyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide Difference: Substitutes the 4-chlorophenyl group with a tert-butyl group and replaces the butyl chain with a 3-methoxypropyl side chain. Impact: The bulky tert-butyl group may sterically hinder interactions with hydrophobic enzyme pockets, while the methoxypropyl chain enhances solubility .
Functional Group Modifications
- Methyl-N-(((1-(4-chlorophenyl)pyrazol-3-yl)oxy, o-tolyl)N-methoxycarbamate (Pyraclostrobin analog)
- Difference : Replaces the oxalamide linker with a carbamate group and modifies the heterocyclic core.
- Impact : Carbamate derivatives are commonly used as fungicides, suggesting that the oxalamide linker in the target compound may confer distinct mechanistic properties, such as inhibition of autotaxin or other enzymatic targets .
Structural and Pharmacokinetic Comparison (Data Table)
Research Findings and Mechanistic Insights
- Autotaxin Inhibition: Thieno[3,4-c]pyrazol-3-yl derivatives are reported as autotaxin inhibitors, with the 4-chlorophenyl group enhancing binding affinity to the enzyme’s hydrophobic pocket . The butyl chain in the target compound may improve membrane permeability compared to shorter chains .
- Metabolic Stability : Sulfone-containing compounds like the target molecule exhibit slower hepatic clearance due to resistance to oxidative metabolism, a property shared with fluorinated analogs .
Biological Activity
N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological profile.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano[2,3-c]pyrazoles have shown promising results against glioblastoma cell lines by inhibiting key kinases such as AKT2/PKBβ, which is implicated in tumor growth and survival. In vitro studies have demonstrated that these compounds can inhibit neurosphere formation in glioma stem cells while exhibiting low cytotoxicity towards non-cancerous cells .
2. Mechanism of Action
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of specific kinases involved in cancer progression. The inhibition of AKT signaling pathways is particularly noteworthy as it plays a crucial role in various malignancies.
Table 1: Summary of Biological Activities
Case Studies
In a notable study involving the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives, researchers found that specific compounds exhibited significant inhibitory effects on cancer cell lines derived from glioblastoma patients. The findings highlighted the potential for further development of these compounds as targeted therapies for brain tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
